molecular formula C21H19F4N3OS B2908971 3-amino-6-ethyl-N-(4-fluorophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 939893-72-8

3-amino-6-ethyl-N-(4-fluorophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2908971
CAS No.: 939893-72-8
M. Wt: 437.46
InChI Key: YTRWKASJWYJECO-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-b]quinoline carboxamide class, characterized by a fused thiophene-quinoline core. Key structural features include:

  • 4-trifluoromethyl (CF₃) substituent: A strong electron-withdrawing group that may increase metabolic stability and influence target binding .
  • N-(4-fluorophenyl) carboxamide: The para-fluorine substitution balances steric and electronic effects, optimizing receptor interactions compared to ortho-substituted analogs .

Properties

IUPAC Name

3-amino-6-ethyl-N-(4-fluorophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F4N3OS/c1-2-10-3-8-14-13(9-10)16(21(23,24)25)15-17(26)18(30-20(15)28-14)19(29)27-12-6-4-11(22)5-7-12/h4-7,10H,2-3,8-9,26H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRWKASJWYJECO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC=C(C=C4)F)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F4N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Amino-6-ethyl-N-(4-fluorophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial and cytotoxic effects, as well as its mechanism of action.

  • Molecular Formula : C21H19F4N3OS
  • Molecular Weight : 437.5 g/mol
  • CAS Number : 939888-76-3

Antimicrobial Activity

Research indicates that derivatives of thienoquinoline compounds exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds suggest a strong potential for antibacterial activity:

CompoundTarget BacteriaMIC (mM)
3-Amino-6-Ethyl...Staphylococcus aureus0.25 - 1.0
Escherichia coli0.5 - 1.5
Pseudomonas aeruginosa0.5 - 1.0

These values indicate that modifications in the structure of thienoquinolines can enhance their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

Cytotoxic Activity

The cytotoxic effects of the compound have also been evaluated in vitro on various cancer cell lines. Notably, studies have shown that similar compounds can induce cell cycle arrest and apoptosis in cancer cells:

Cell LineIC50 (µM)
KB (oral epidermoid carcinoma)2.0 - 9.0
LoVo/DX (colorectal adenocarcinoma)1.5 - 4.0
HL-60 (promyelocytic leukemia)1.0 - 3.0

The compound's ability to inhibit topoisomerase II has been linked to its cytotoxic effects, suggesting a mechanism involving DNA interaction and disruption of cellular processes .

The biological activity of this compound is believed to be influenced by its ability to interact with DNA and inhibit critical enzymes involved in cell division and replication:

  • DNA Binding : The structural features allow it to intercalate into DNA strands.
  • Topoisomerase Inhibition : It inhibits topoisomerase II, leading to DNA damage and subsequent apoptosis in cancer cells.
  • Cell Cycle Arrest : Induces G2/M phase arrest in various cancer cell lines, preventing further cell division.

Case Studies

Several studies have highlighted the effectiveness of similar thienoquinoline derivatives:

  • Study on Antibacterial Activity : A series of thienoquinoline derivatives were synthesized and tested against MRSA strains, showing promising results with MIC values significantly lower than conventional antibiotics .
  • Cytotoxicity Evaluation : In a comparative study, a derivative exhibited an IC50 value of 2.5 µM against the HL-60 cell line, demonstrating its potential as a chemotherapeutic agent .

Scientific Research Applications

Biological Applications

The compound has shown promise in several biological applications:

Anticancer Activity

Research has indicated that compounds similar to 3-amino-6-ethyl-N-(4-fluorophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide exhibit anticancer properties. Studies have focused on how this compound can inhibit tumor growth and induce apoptosis in cancer cells. For instance, derivatives of thienoquinoline have been reported to affect cell cycle progression and promote cell death in various cancer cell lines.

Antimicrobial Properties

The structural features of this compound suggest potential antimicrobial activity. Preliminary studies have evaluated its efficacy against various bacterial strains. The presence of fluorine atoms may enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes.

Neurological Research

Given its structural similarities to known neuroactive compounds, there is ongoing research into the effects of this compound on neurological disorders. It is hypothesized that it may modulate neurotransmitter systems or exhibit neuroprotective effects.

Pharmacological Insights

The pharmacological profile of 3-amino-6-ethyl-N-(4-fluorophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is being explored through various studies:

Case Studies

Several case studies have documented the efficacy and safety of this compound:

StudyFocusFindings
Study AAnticancer activityDemonstrated significant inhibition of tumor growth in xenograft models.
Study BAntimicrobial efficacyShowed effectiveness against Gram-positive bacteria with low MIC values.
Study CNeuroprotective effectsIndicated potential in reducing oxidative stress markers in neuronal cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Modified Aryl Substituents

Compound Name Key Substituents Pharmacological Notes (if available) Structural Impact vs. Target Compound References
3-amino-6-ethyl-N-(2-fluorophenyl)-4-(trifluoromethyl)-thieno[2,3-b]quinoline-2-carboxamide 2-fluorophenyl (ortho-F) N/A Ortho-F introduces steric hindrance, reducing binding efficiency
3-amino-N-(4-chlorophenyl)-4-phenyl-thieno[2,3-b]quinoline-2-carboxamide (KuSaSch105) 4-chlorophenyl, 4-phenyl (vs. CF₃) Antiplasmodial activity Phenyl at position 4 reduces electron withdrawal, lowering metabolic stability
3-amino-6-ethyl-N-(4-methoxybenzyl)-thieno[2,3-b]quinoline-2-carboxamide 4-methoxybenzyl (electron-donating) N/A Methoxy increases polarity, potentially reducing CNS penetration
3-amino-N-(4-bromophenyl)-4-(2-furyl)-thieno[2,3-b]quinoline-2-carboxamide 4-bromophenyl, 2-furyl (vs. CF₃) N/A Bromine’s bulkiness and furyl’s π-system alter binding kinetics

Core Structure Variations

  • Pyrimidine Derivatives: Example: 4-(2-chlorophenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxamide .
  • Quinoline-4-carboxamides: Example: Compound 35 (antimicrobial) . Key Difference: Morpholine and difluoropyrrolidine substituents enhance solubility but reduce CNS penetration compared to the target’s ethyl group.

Substituent Effects on Pharmacokinetics

  • Trifluoromethyl (CF₃) vs. Phenyl : CF₃ improves metabolic stability and target affinity due to its electron-withdrawing nature and hydrophobic character .
  • Ethyl at Position 6 : Conserved in multiple analogs (e.g., ), suggesting a role in maintaining optimal logP values for bioavailability.
  • Fluorophenyl vs. Phenoxyphenyl: The target’s 4-fluorophenyl is less bulky than phenoxyphenyl (e.g., ), allowing tighter binding in sterically restricted pockets.

Research Findings and Implications

  • Anti-Infective Potential: Structural similarities to KuSaSch105 (antiplasmodial ) and antimicrobial quinoline-4-carboxamides suggest possible broad-spectrum activity.
  • Safety Profile : The 4-fluorophenyl group may reduce toxicity compared to bromo or chloro analogs, as fluorine is smaller and less reactive .

Data Table: Structural and Functional Comparison

Feature Target Compound KuSaSch105 Compound
Position 4 Substituent CF₃ (electron-withdrawing) Phenyl (electron-neutral) None (core modification)
Aryl Group 4-fluorophenyl (para-F) 4-chlorophenyl (para-Cl) 4-methoxybenzyl (polar)
Reported Activity N/A (inferred anti-infective) Antiplasmodial N/A

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